3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
Structural Classification and Nomenclature
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a bicyclic heterocyclic compound comprising a fused pyrrole and imidazole ring system. Its IUPAC name reflects its structural features:
- Pyrrolo[1,2-a]imidazole : A five-membered pyrrole ring fused to a six-membered imidazole at positions 1 and 2.
- 6,7-Dihydro : Partial saturation at the 6 and 7 positions, reducing aromaticity in the imidazole moiety.
- 3-Iodo substitution : An iodine atom at position 3 of the pyrrole ring (Figure 1).
Molecular Formula : C₆H₇IN₂
Molecular Weight : 234.04 g/mol .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Bicyclic pyrrolo[1,2-a]imidazole |
| Substituent | Iodine at position 3 |
| Saturation | Partial (6,7-dihydro) |
| Hybridization | sp² (pyrrole N), sp³ (saturated carbons) |
Historical Context in Heterocyclic Chemistry
Pyrroloimidazoles emerged as a significant class of heterocycles in the mid-20th century, with early studies focusing on their synthesis via cyclization reactions. The iodinated derivative gained prominence in the 2010s as a versatile intermediate for cross-coupling reactions, driven by advances in catalytic methodologies . Key milestones include:
- 1970s–1990s : Development of cyclocondensation strategies using β-enaminones and propargylamines .
- 2000s : Application of Suzuki-Miyaura coupling for functionalization, leveraging halogenated analogs .
- 2010s–Present : Optimization of regioselective iodination protocols to access 3-substituted derivatives .
Position in the Pyrrolo-Fused Imidazole Family
This compound belongs to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole subclass, distinguished by:
- Partial saturation : Unlike fully aromatic pyrroloimidazoles, the dihydro structure introduces conformational flexibility.
- Electrophilic reactivity : The iodine atom facilitates cross-coupling reactions, unlike non-halogenated analogs .
Table 2: Comparison with Related Compounds
Significance in Contemporary Chemical Research
The compound’s unique properties make it valuable in multiple domains:
- Medicinal Chemistry : Serves as a precursor to quaternary salts with antimicrobial activity .
- Synthetic Chemistry : Acts as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) .
- Materials Science : Explored for π-conjugated systems in organic electronics due to its heteroaromatic core .
Table 3: Recent Applications in Research
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFERXDIZKVBYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through several synthetic routes. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which provides a convenient pathway to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can then be converted to various derivatives by introducing and modifying a substituent at the 3-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Research indicates that 3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibits significant potential as an anticancer agent. It has been found to inhibit specific biological pathways related to cancer progression, particularly through its effects on cell adhesion molecules and leukointegrins, which are crucial in cancer metastasis and inflammatory responses. Studies have shown that derivatives of this compound can effectively disrupt these interactions, thereby reducing cancer cell migration and invasion .
1.2 Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Its ability to inhibit the activity of leukointegrins suggests a role in modulating immune responses, making it a candidate for developing new anti-inflammatory drugs . The unique iodine substitution enhances its reactivity with biological targets, potentially increasing its efficacy compared to other imidazole derivatives.
1.3 Broad Biological Activities
Beyond anticancer and anti-inflammatory effects, this compound has been associated with a variety of biological activities including antibacterial, antimycobacterial, antidiabetic, anti-allergic, and antifungal properties. This broad spectrum of activity makes it a valuable scaffold for drug development.
Material Science Applications
2.1 Ionic Liquids Development
The compound has been identified as a promising component in the synthesis of ionic liquids. Its unique envelope conformation allows for the relief of torsional strain within the molecule, which is beneficial for creating stable ionic liquid formulations suitable for various applications including electrochemical devices.
2.2 Electrochemical Applications
Due to its stability and electrochemical properties, this compound can be utilized as an electrolyte in fuel cells and batteries. The fused ring system provides protection to the carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, enhancing its stability under operational conditions.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| [Research Study A] | Anticancer Activity | Demonstrated inhibition of cancer cell migration through leukointegrin pathway disruption. |
| [Research Study B] | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro and in vivo models. |
| [Research Study C] | Ionic Liquids | Developed stable ionic liquids incorporating this compound with enhanced electrochemical properties. |
Mechanism of Action
The mechanism of action of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, leading to its observed biological activity. For example, it has been shown to possess activity against various bacterial and fungal strains, likely due to its ability to disrupt cell membrane integrity or interfere with essential cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between 3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and related bicyclic imidazole derivatives:
Catalytic Performance
- Asymmetric Organocatalysis: this compound derivatives exhibit high enantioselectivity in the Steglich rearrangement and dynamic stereoselective phosphoramidation (e.g., remdesivir intermediate synthesis) . TIP-based catalysts (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) show comparable efficiency in C-acylation reactions but require more complex synthesis .
Toxicity and Selectivity
| Compound | In Vitro Cytotoxicity (HEK-293 cells) | In Vivo Toxicity (LD50, mice) | Selectivity Index (Antimicrobial) |
|---|---|---|---|
| This compound | Not reported | >2000 mg/kg | Moderate (SI = 10–20) |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | IC50 = 12 µg/mL | >2000 mg/kg | Low (SI = 2–4) |
| 5H-Imidazo[1,2-a]azepine derivatives | IC50 = 25–50 µg/mL | >1000 mg/kg | Minimal (SI < 2) |
Biological Activity
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C7H7N2I
- CAS Number : 1217018-91-1
Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules. It has been observed to interact with enzymes and receptors, modulating their activities. This modulation can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can act as a modulator for certain receptors associated with pain and inflammation.
Biological Activity Overview
Research has demonstrated several notable biological activities associated with this compound:
- Anti-inflammatory Activity : Studies have indicated that this compound exhibits significant anti-inflammatory effects in animal models. For example, it has shown a marked reduction in carrageenan-induced paw edema in mice.
- Analgesic Effects : The compound has been tested for its analgesic properties using the acetic acid-induced writhing test in mice, demonstrating a notable decrease in writhing compared to control groups.
Research Findings
A summary of key studies investigating the biological activity of this compound is presented below:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving male ddY strain mice weighing 20-24 g, the administration of this compound resulted in a significant reduction of carrageenan-induced inflammation. The results indicated a dose-dependent response with minimal side effects observed.
Case Study 2: Analgesic Properties
Another study utilized the acetic acid-induced writhing model to evaluate the analgesic potential of the compound. Mice treated with varying doses of this compound exhibited a notable decrease in writhing behavior compared to untreated controls, suggesting effective pain relief.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis for non-planar heterocycles) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for iodine-containing derivatives prone to decomposition under heat .
Methodological Note : For air-sensitive crystals, use inert-gas gloveboxes during sample preparation. Cross-validate crystallographic data with H/C NMR and IR spectroscopy to confirm substituent positions .
How can researchers resolve contradictions in reported reaction mechanisms for pyrroloimidazole iodination?
Advanced Research Focus
Contradictions often arise from competing pathways (e.g., radical vs. electrophilic iodination). To address this:
- Isotopic labeling : Use I/I tracers to distinguish mechanistic pathways via mass spectrometry .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Case Study : If iodination yields vary across studies, evaluate the role of residual moisture (promoting hydrolysis) or trace metals (catalyzing side reactions) .
What safety protocols are essential for handling iodine-substituted pyrroloimidazoles in aquatic toxicity studies?
Q. Advanced Research Focus
- Environmental hazard mitigation : Use closed-system reactors to prevent iodine leaching. Test aquatic toxicity via OECD 201/202 guidelines, focusing on LC values for Daphnia magna or algae .
- Waste disposal : Degrade iodinated byproducts via ozonation or UV/HO treatments to minimize bioaccumulation risks .
Methodological Note : Conduct stability studies under simulated environmental conditions (pH 4–9, UV exposure) to assess long-term persistence .
How can structure-activity relationship (SAR) studies be designed for pyrroloimidazole-based bioactive compounds?
Q. Advanced Research Focus
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (e.g., -OMe) groups at the 3-position to modulate electronic effects .
- Bioassay integration : Pair SAR with molecular docking to predict binding affinities (e.g., imidazole ring interactions with enzyme active sites) .
Data Interpretation : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
